5-iodo-1H-pyrazolo[3,4-b]pyridine

Catalog No.
S844011
CAS No.
1305324-99-5
M.F
C6H4IN3
M. Wt
245.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-iodo-1H-pyrazolo[3,4-b]pyridine

CAS Number

1305324-99-5

Product Name

5-iodo-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

5-iodo-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

InChI

InChI=1S/C6H4IN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)

InChI Key

NUGYPSIUBDHUFV-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=NC=C1I

Canonical SMILES

C1=C2C=NNC2=NC=C1I
  • Radiopharmaceutical Development

    The presence of iodine-125, a radioactive isotope of iodine, can be incorporated into the structure of 5-iodo-1H-pyrazolo[3,4-b]pyridine. This could potentially make it a candidate for radiopharmaceutical development. Radiopharmaceuticals are drugs that incorporate radioactive isotopes and are used in medical imaging techniques like PET scans [].

  • Medicinal Chemistry

    The pyrazolo[3,4-b]pyridine scaffold is present in several bioactive molecules []. Research into the synthesis and biological activity of 5-iodo-1H-pyrazolo[3,4-b]pyridine could be undertaken to see if it possesses medicinal properties. This might involve investigating its potential as an anti-cancer agent, antibiotic, or molecule with other therapeutic applications.

  • Synthetic Organic Chemistry

    -iodo-1H-pyrazolo[3,4-b]pyridine could be a valuable intermediate or building block in organic synthesis. The presence of the iodine atom provides a reactive site that could be exploited in further chemical transformations to create more complex molecules.

5-Iodo-1H-pyrazolo[3,4-b]pyridine is characterized by its pyrazolo[3,4-b]pyridine framework, which consists of a fused pyrazole and pyridine ring system. The presence of an iodine atom at the 5-position of the pyrazole ring contributes to its reactivity and biological properties. The molecular formula for this compound is C₆H₄IN₃, with a molecular weight of approximately 245.02 g/mol .

There is no current information available on the specific mechanism of action of 5-iodo-1H-pyrazolo[3,4-b]pyridine.

  • Safety information on 5-iodo-1H-pyrazolo[3,4-b]pyridine is not documented as it's not a commercially available compound.
  • However, as a general guideline, organic compounds containing iodine can react exothermically with strong oxidizing agents. Standard laboratory safety practices should be followed when handling unknown compounds.

Future Research Directions

  • Synthesis and characterization of 5-iodo-1H-pyrazolo[3,4-b]pyridine.
  • Investigation of its chemical reactivity and potential for further functionalization.
  • Exploration of its biological properties and potential applications in medicinal chemistry.

The reactivity of 5-iodo-1H-pyrazolo[3,4-b]pyridine is influenced by the iodine atom, which can participate in various nucleophilic substitution reactions. Notably, it can undergo palladium-catalyzed coupling reactions such as Suzuki and Sonogashira reactions, allowing for the introduction of diverse substituents at the 5-position . Additionally, it can be synthesized through cyclization reactions involving 5-aminopyrazoles and alkynyl aldehydes via C≡C bond activation methods .

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant biological activities. For instance, they have been investigated for their potential as anti-inflammatory agents and in the treatment of various cancers. The unique structural attributes of 5-iodo-1H-pyrazolo[3,4-b]pyridine may enhance its interaction with biological targets compared to other derivatives .

Several synthesis methods have been reported for 5-iodo-1H-pyrazolo[3,4-b]pyridine:

  • Cyclization Reaction: A common method involves the cyclization of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide using hydroxylamine hydrochloride as a catalyst. This method has shown good yields (up to 85%) under mild conditions .
  • Cascade Reactions: Another approach utilizes cascade cyclization from 5-aminopyrazoles and alkynyl aldehydes involving silver or iodine catalysts. This method allows for functional group tolerance and regioselectivity in product formation .

5-Iodo-1H-pyrazolo[3,4-b]pyridine has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting inflammatory diseases and cancer. Additionally, its unique structure makes it suitable for use in materials science and organic electronics.

Studies have shown that 5-iodo-1H-pyrazolo[3,4-b]pyridine can interact with various biological molecules due to its ability to form hydrogen bonds and pi-stacking interactions. These interactions are crucial for its pharmacological effects and are an area of ongoing research to better understand its mechanism of action against specific targets.

Several compounds share structural similarities with 5-iodo-1H-pyrazolo[3,4-b]pyridine. Here are some notable examples:

Compound NameStructureUnique Features
5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridineC₆H₄F₁N₃Contains fluorine at the 5-position; altered reactivity
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridineC₆H₄BrN₃Bromine substitution affects electronic properties
5-Methyl-1H-pyrazolo[3,4-b]pyridineC₇H₈N₄Methyl group influences steric hindrance

These compounds highlight the versatility of modifications possible within the pyrazolo[3,4-b]pyridine framework while maintaining similar core properties.

XLogP3

1.5

Dates

Modify: 2023-08-16

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